2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its phenolic groups and pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 4-hydroxyphenylacetic acid with 4-hydroxyphenylacetyl chloride in the presence of a base, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of quinones or carboxylic acids.
Reduction may produce alcohols or amines.
Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its phenolic groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.
Medicine: Research has indicated that this compound may have therapeutic properties, including anti-inflammatory and antioxidant effects. It is being explored for its potential use in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique properties contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring may interact with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Tyrosol: Another phenolic compound with similar antioxidant properties.
Raspberry Ketone: A compound with a similar structure used in dietary supplements.
4-Hydroxybenzylacetone: A related compound with applications in flavor and fragrance industries.
Uniqueness: 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone stands out due to its unique combination of phenolic groups and pyrrolidine ring, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-16-5-1-13(2-6-16)11-18(22)19-10-9-15(12-19)14-3-7-17(21)8-4-14/h1-8,15,20-21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZIJVRIVVDFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)O)C(=O)CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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